4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with a 4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with 3-hydroxybenzaldehyde in the presence of a base to form the intermediate 3-{[(4-fluorobenzyl)oxy]methyl}benzaldehyde.
Sulfonamide formation: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The fluorine atoms on the benzene rings can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation reactions: Products include sulfoxides and sulfones.
Reduction reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors that interact with sulfonamide groups.
Materials science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological research: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through the formation of stable complexes with the sulfonamide group. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzenesulfonamide: A simpler analog that lacks the additional benzyl and phenyl groups.
N-(4-fluorobenzyl)benzenesulfonamide: Similar structure but lacks the oxy-methyl linkage.
4-fluoro-N-(3-methylphenyl)benzenesulfonamide: Similar structure but with a methyl group instead of the benzyl group.
Uniqueness
4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide is unique due to the presence of both the 4-fluorobenzyl and oxy-methyl linkages, which can impart specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-fluoro-N-[3-[(4-fluorophenyl)methoxymethyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO3S/c21-17-6-4-15(5-7-17)13-26-14-16-2-1-3-19(12-16)23-27(24,25)20-10-8-18(22)9-11-20/h1-12,23H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHAYRCUQIYICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)COCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.